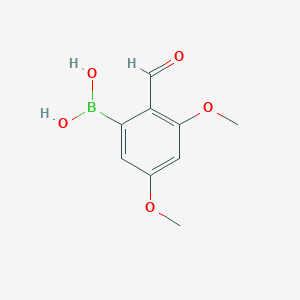

2-Formyl-3,5-dimethoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Formyl-3,5-dimethoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BO5 . It has a molecular weight of 209.99 . The compound is used as a building block in organic synthesis .

Molecular Structure Analysis

The InChI code for 2-Formyl-3,5-dimethoxyphenylboronic acid is 1S/C9H11BO5/c1-14-6-3-8 (10 (12)13)7 (5-11)9 (4-6)15-2/h3-5,12-13H,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Boronic acids, including 2-Formyl-3,5-dimethoxyphenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis

2-Formyl-3,5-dimethoxyphenylboronic acid is a solid compound . The compound’s storage temperature is not specified in the available resources .Applications De Recherche Scientifique

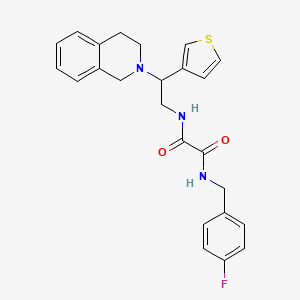

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for constructing carbon-carbon bonds. Researchers have employed 2-Formyl-3,5-dimethoxyphenylboronic acid as a boronate ester partner in this reaction. By coupling it with various aryl or heteroaryl halides, they can synthesize diverse biaryl compounds. These products find applications in medicinal chemistry, materials science, and natural product synthesis .

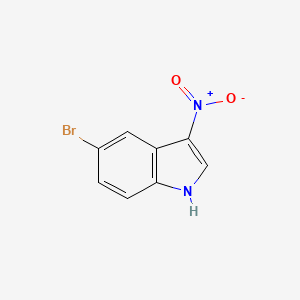

Positive GABAA Receptor Modulators

GABAA receptors play a crucial role in neurotransmission and are targets for drugs treating anxiety, epilepsy, and sleep disorders. Scientists have explored 2-Formyl-3,5-dimethoxyphenylboronic acid derivatives as potential positive allosteric modulators of GABAA receptors. These compounds enhance receptor activity, potentially leading to novel therapeutic agents .

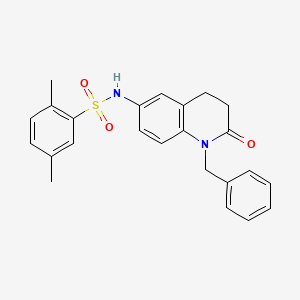

Preparation of Benzopyranone Derivatives

Benzopyranones exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Researchers have utilized 2-Formyl-3,5-dimethoxyphenylboronic acid as a key building block in the synthesis of benzopyranone derivatives. These compounds may find applications in drug discovery and development .

Aryl Alkene Synthesis via Three-Component Coupling

The combination of 2-Formyl-3,5-dimethoxyphenylboronic acid, an aryl halide, and an alkyne allows for the efficient construction of aryl alkenes. This three-component coupling, catalyzed by palladium, provides a straightforward route to functionalized alkenes. These compounds are valuable intermediates in organic synthesis and materials science .

Rhodium-Catalyzed Cyanation

Researchers have explored the use of 2-Formyl-3,5-dimethoxyphenylboronic acid in rhodium-catalyzed cyanation reactions. By introducing a cyano group, they can modify the compound’s electronic properties. Such modifications are relevant in designing new materials or fine-tuning the reactivity of boronic acids .

Propriétés

IUPAC Name |

(2-formyl-3,5-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-6-3-8(10(12)13)7(5-11)9(4-6)15-2/h3-5,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDOKIIRVBABOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C=O)OC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-3,5-dimethoxyphenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702560.png)

![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride](/img/structure/B2702562.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702563.png)

![1-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrimidin-2-yl)-1,4-diazepane](/img/structure/B2702567.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702568.png)

![8-ethoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2702574.png)